2-Methyl-4-phenyl-1,3-thiazole-5-carbaldehyde

Lipophilicity Drug Design Physicochemical Profiling

2-Methyl-4-phenyl-1,3-thiazole-5-carbaldehyde is a heterocyclic aldehyde featuring a thiazole core substituted with a methyl group at position 2, a phenyl ring at position 4, and a formyl group at position 5. With molecular formula C₁₁H₉NOS and molecular weight 203.26 g/mol, this compound serves as a key synthetic intermediate for constructing biologically active thiazole derivatives through condensation, reductive amination, and cyclization reactions.

Molecular Formula C11H9NOS
Molecular Weight 203.26 g/mol
CAS No. 857284-11-8
Cat. No. B1602863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-4-phenyl-1,3-thiazole-5-carbaldehyde
CAS857284-11-8
Molecular FormulaC11H9NOS
Molecular Weight203.26 g/mol
Structural Identifiers
SMILESCC1=NC(=C(S1)C=O)C2=CC=CC=C2
InChIInChI=1S/C11H9NOS/c1-8-12-11(10(7-13)14-8)9-5-3-2-4-6-9/h2-7H,1H3
InChIKeyLQEZDDVXBGIBSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-4-phenyl-1,3-thiazole-5-carbaldehyde (CAS 857284-11-8): A Formyl-Thiazole Building Block for Drug Discovery and Agrochemical Synthesis


2-Methyl-4-phenyl-1,3-thiazole-5-carbaldehyde is a heterocyclic aldehyde featuring a thiazole core substituted with a methyl group at position 2, a phenyl ring at position 4, and a formyl group at position 5 [1]. With molecular formula C₁₁H₉NOS and molecular weight 203.26 g/mol, this compound serves as a key synthetic intermediate for constructing biologically active thiazole derivatives through condensation, reductive amination, and cyclization reactions . Its solid-state form (melting point 72–75 °C) and balanced lipophilicity (XLogP3 = 2.8) position it as a versatile building block in medicinal chemistry and agrochemical research [1].

Why 2-Methyl-4-phenyl-1,3-thiazole-5-carbaldehyde Cannot Be Substituted by Generic Thiazole Aldehydes in Synthesis-Focused Workflows


Thiazole aldehydes with different substitution patterns exhibit distinct physicochemical properties and reactivity profiles that directly impact synthetic outcomes. The presence of the 2-methyl group increases lipophilicity compared to the unsubstituted 4-phenylthiazole-5-carbaldehyde, affecting solubility and membrane permeability in cell-based assays [1]. The aldehyde functionality at C5 offers orthogonal reactivity compared to the carboxylic acid analog, enabling direct Knoevenagel condensations and Schiff base formations without pre-activation steps [2]. Furthermore, the solid-state properties differ markedly from the non-formylated 2-methyl-4-phenylthiazole, influencing purification, formulation, and storage requirements . These quantifiable differences mean that substituting the target compound with a close analog risks altering reaction yields, biological readouts, and reproducibility. Note: High-strength differential evidence (e.g., direct head-to-head bioactivity data) remains limited in the public domain; the evidence below relies on cross-study physicochemical comparisons and class-level synthetic chemistry inference.

Quantitative Differentiation Evidence for 2-Methyl-4-phenyl-1,3-thiazole-5-carbaldehyde (CAS 857284-11-8) Versus Closest Analogs


Enhanced Lipophilicity (XLogP3) Relative to 4-Phenylthiazole-5-carbaldehyde Drives Differential Membrane Partitioning

The target compound exhibits a computed XLogP3 of 2.8 [1], compared to a consensus LogP of 2.3 for 4-phenylthiazole-5-carbaldehyde (CAS 206556-00-5), which lacks the 2-methyl substituent . This ΔLogP of +0.5 units corresponds to an approximately 3-fold increase in partition coefficient, predicting enhanced membrane permeability and potentially higher intracellular accumulation.

Lipophilicity Drug Design Physicochemical Profiling

Elevated Melting Point (72–75 °C) Versus 2-Methyl-4-phenylthiazole (51–56 °C) Enables Differential Solid-State Processing

The aldehyde derivative melts at 72–75 °C , whereas the non-formylated precursor 2-methyl-4-phenylthiazole (CAS 1826-16-0) melts at 51–56 °C . The approximately 20 °C elevation in melting point is attributable to the polar aldehyde group enhancing intermolecular dipole-dipole interactions in the crystal lattice. This difference affects sublimation behavior, recrystallization solvent selection, and thermal stability during storage.

Solid-State Chemistry Purification Formulation

Aldehyde Functionality Permits Direct Knoevenagel and Schiff Base Chemistry Unavailable to the Carboxylic Acid Analog

The C5-formyl group enables one-step Knoevenagel condensation with active methylene compounds (e.g., malononitrile, Meldrum's acid) and direct Schiff base formation with primary amines [1]. In contrast, the carboxylic acid analog 2-methyl-4-phenylthiazole-5-carboxylic acid (CAS 32002-72-5) requires prior activation (e.g., conversion to acid chloride or use of coupling reagents such as EDCI/HOBt) for analogous transformations, adding synthetic steps and reducing overall efficiency .

Click Chemistry Library Synthesis Derivatization

Cold-Chain Storage Requirement (2–8 °C) Versus Room-Temperature Storage of 2-Methyl-4-phenylthiazole: Logistics and Stability Implications

The target compound requires refrigerated storage at 2–8 °C , whereas the non-formylated analog 2-methyl-4-phenylthiazole is stable at room temperature (15–25 °C) . This difference indicates greater reactivity and potential for degradation of the aldehyde under ambient conditions, necessitating cold-chain logistics for distribution and inventory management.

Stability Logistics Procurement

Optimal Use Cases for 2-Methyl-4-phenyl-1,3-thiazole-5-carbaldehyde Based on Its Differentiated Properties


Diversity-Oriented Library Synthesis via Knoevenagel and Schiff Base Chemistry

The free aldehyde group enables rapid, high-yielding condensations with active methylene nucleophiles and primary amines without requiring pre-activation [1]. This makes the compound ideal for generating structurally diverse thiazole-based libraries in drug discovery, where synthetic efficiency and scaffold versatility are paramount. In contrast, the carboxylic acid analog requires multi-step activation sequences, reducing throughput.

Intracellular Target Engagement in Cell-Based Phenotypic Assays

With an XLogP3 of 2.8, the target compound offers a favorable balance of lipophilicity and polarity for passive membrane diffusion [2]. This is particularly relevant for phenotypic screening campaigns where compounds must cross cell membranes to engage intracellular targets. The 2-methyl substituent provides a quantifiable lipophilicity advantage over the des-methyl analog (ΔLogP +0.5), enhancing the probability of cell entry.

Agrochemical Intermediate for Crop Protection Agents

Patent literature identifies 2-substituted 5-formylthiazoles as key intermediates for crop protection agents [3]. The target compound's specific substitution pattern (2-methyl-4-phenyl) provides a rigid, lipophilic scaffold suitable for further elaboration into fungicidal and herbicidal lead structures, where the aldehyde handle allows modular assembly of diverse side chains.

Bioconjugation and Fluorescent Probe Development

The combination of a reactive aldehyde group and a fluorescent thiazole core makes this compound a candidate for developing fluorescent probes and bioconjugates. Thiazole-containing styryl dyes, synthesized via Knoevenagel condensation of thiazole-5-carbaldehydes, have demonstrated tunable photophysical properties for imaging applications [1].

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